

# Spectroscopic Profile of 1,4-Octadiene: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Octadiene

Cat. No.: B1583894

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Octadiene**, a diolefin of interest in organic synthesis and materials science. This document details available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1,4-Octadiene**, providing a clear and concise reference for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for **1,4-Octadiene**, the following tables present predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar olefinic and aliphatic structures.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1,4-Octadiene**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1, H1'	~4.9 - 5.1	ddt	J $\approx$ 10.2 (cis), 17.1 (trans), 1.5 (gem)
H2	~5.7 - 5.9	ddt	J $\approx$ 10.2 (cis), 17.1 (trans), 6.7 (vicinal)
H3, H3'	~2.7 - 2.9	m	-
H4, H5	~5.3 - 5.5	m	-
H6, H6'	~2.0 - 2.2	m	-
H7, H7'	~1.3 - 1.5	m	-
H8	~0.9	t	J $\approx$ 7.4

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1,4-Octadiene**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C1	~114
C2	~138
C3	~35
C4	~129
C5	~130
C6	~29
C7	~23
C8	~14

## Infrared (IR) Spectroscopy

The infrared spectrum of **1,4-Octadiene** exhibits characteristic absorption bands corresponding to its alkene and alkane functionalities. The data presented is sourced from the NIST/EPA Gas-

Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for **1,4-Octadiene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch (vinyl group)
~3010	Medium	=C-H stretch (internal alkene)
~2960	Strong	C-H stretch (aliphatic CH <sub>3</sub> )
~2930	Strong	C-H stretch (aliphatic CH <sub>2</sub> )
~2870	Strong	C-H stretch (aliphatic CH <sub>3</sub> )
~1640	Medium	C=C stretch (vinyl group)
~1655	Medium, weak	C=C stretch (internal alkene)
~990, ~910	Strong	=C-H bend (out-of-plane, vinyl)
~965	Strong	=C-H bend (out-of-plane, trans internal alkene)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,4-Octadiene** provides valuable information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Mass Spectral Peaks for **1,4-Octadiene**

m/z	Relative Intensity (%)	Possible Fragment Ion
110	15	[C <sub>8</sub> H <sub>14</sub> ] <sup>+</sup> (Molecular Ion)
81	45	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
67	100	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
55	60	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	85	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	30	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of **1,4-Octadiene**. These protocols are based on standard techniques for the analysis of liquid-phase organic compounds.

### NMR Spectroscopy

#### Sample Preparation:

- A sample of **1,4-Octadiene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ( $\delta = 0.00$  ppm).

#### Instrumentation and Data Acquisition:

- <sup>1</sup>H NMR: A high-field NMR spectrometer (e.g., 300-600 MHz) is used. A standard one-dimensional proton pulse sequence is employed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration.
- <sup>13</sup>C NMR: The same instrument is used. A proton-decoupled <sup>13</sup>C experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-220 ppm) is required.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Neat Liquid: A drop of neat **1,4-Octadiene** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Solution: Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) can be prepared and placed in a liquid IR cell.

### Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty sample holder (or the solvent-filled cell) is recorded.
- The prepared sample is placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry

### Sample Introduction and Ionization:

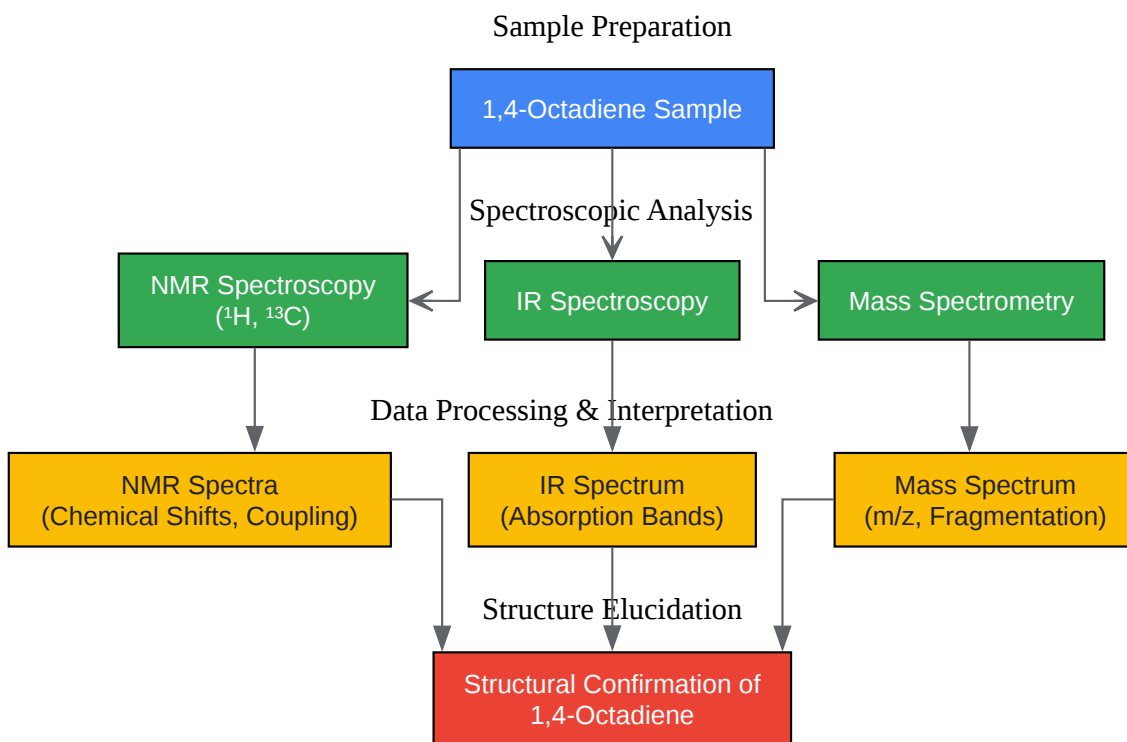
- For volatile compounds like **1,4-Octadiene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.
- The separated compound then enters the ion source of the mass spectrometer.
- Electron Ionization (EI) is a standard method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

### Mass Analysis and Detection:

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector measures the abundance of each ion, and the data is plotted as relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as **1,4-Octadiene**.



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A generalized workflow for the spectroscopic analysis of **1,4-Octadiene**.

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## References

- 1. 1,4-Octadiene [webbook.nist.gov]
- 2. 1,4-Octadiene [webbook.nist.gov]
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